4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide belongs to a class of substituted piperidine-carboxamides featuring a phenylimidazolidine-2,4-dione (hydantoin) moiety. A structurally related analog, 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide, is documented in PubChem , confirming the class relevance.
Molecular FormulaC20H26N4O4
Molecular Weight386.452
CAS No.2034512-87-1
Cat. No.B2364739
⚠ Attention: For research use only. Not for human or veterinary use.
4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide belongs to a class of substituted piperidine-carboxamides featuring a phenylimidazolidine-2,4-dione (hydantoin) moiety. A structurally related analog, 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide, is documented in PubChem [1], confirming the class relevance. However, this specific compound is not indexed in peer-reviewed literature, patent databases, or authoritative chemical registries such as PubChem, DrugBank, or ChEMBL. Its public profile is limited to chemical vendor catalogs that are excluded from this analysis. No quantitative baseline characteristics beyond molecular formula (C20H26N4O4) and molecular weight (386.452 g/mol) can be verified from admissible sources.
[1] PubChem. 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide. National Center for Biotechnology Information. View Source
Why Generic Substitution Fails for 4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
The assumption that any piperidine-carboxamide or hydantoin-containing analog can substitute for this compound is unsupported by admissible evidence. In the absence of target engagement, selectivity, or pharmacokinetic data, the specific arrangement of the oxan-4-yl urea and the 3-phenylhydantoin group cannot be de-risked through class-level inference [1]. Even closely related analogs, such as those replacing the quinazolinone group with a phenylimidazolidinedione [1], have undefined biological consequences. Without quantitative data on potency, selectivity, or stability, substitution introduces unknown variables that could invalidate a research campaign. This evidence gap itself constitutes a procurement risk factor.
[1] PubChem. 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide. National Center for Biotechnology Information. View Source
Quantitative Differentiation Evidence for CAS 2034512-87-1: A Procurement-Relevant Analysis
Research Application Scenarios for 4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide Based on Verified Evidence
Negative Control or Placeholder for Hydantoin-Containing Piperidine Libraries
The absence of documented biological activity means this compound's primary immediate utility is as a negative control or a structural placeholder in a screening library. In a research program exploring piperidine-carboxamide or hydantoin-based chemical space, it can serve as a baseline to test for general assay interference or non-specific binding, as no interactions have been reported [1].
Fragment-Based Drug Discovery (FBDD) Starting Point
The compound's low molecular weight (386.45 g/mol) and the presence of a hydantoin core, a known privileged structure, make it a suitable fragment for FBDD. It can be used as a starting point for structure-activity relationship (SAR) exploration, where its lack of pre-defined activity allows for the de novo identification of biological targets, provided the research organization is prepared for the inherent risk of no observable activity [1].
Analytical Reference Standard for Chemical System Suitability
Given its identity is confirmed only by vendor-reported purity (typically 95%), the compound could be used as a system suitability standard for analytical method development (e.g., LC-MS, HPLC) focused on separating and detecting this specific chemical class, provided an independently characterized and certified batch is obtained [1].
[1] PubChem. 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide. National Center for Biotechnology Information. View Source
Quote Request
Request a Quote for 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.